1-(2,3-dihydro-1H-indol-1-yl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one
Description
This compound features a hybrid heterocyclic architecture comprising a 2,3-dihydroindole moiety linked via a sulfanyl ethanone bridge to a [1,2,4]triazolo[4,3-b]pyridazine core substituted at the 6-position with a pyridin-3-yl group. The indole fragment provides lipophilic character, while the triazolopyridazine and pyridine groups may enhance binding interactions with biological targets, such as kinases or receptors. The sulfanyl group could influence metabolic stability and solubility.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6OS/c27-19(25-11-9-14-4-1-2-6-17(14)25)13-28-20-23-22-18-8-7-16(24-26(18)20)15-5-3-10-21-12-15/h1-8,10,12H,9,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDSJRDPYZWNFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,3-dihydro-1H-indol-1-yl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one represents a novel structure that combines indole and triazole functionalities. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
The compound features a complex structure that includes:
- An indole moiety
- A triazole ring
- A pyridazine derivative
- A sulfanyl group
This unique combination may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
1. Antimicrobial Activity
Compounds containing triazole and indole scaffolds have been shown to possess significant antimicrobial properties. For instance, studies have demonstrated that certain triazoles exhibit activity against Mycobacterium tuberculosis and other pathogenic bacteria, with minimum inhibitory concentrations (MIC) often in the low micromolar range .
2. Anticancer Potential
Triazole derivatives have also been explored for their anticancer effects. Some studies report that related compounds induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. The mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival .
Study 1: Antimycobacterial Activity
A study evaluating various substituted triazoles found that compounds structurally related to the target compound exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra. The most potent compounds demonstrated an IC90 of approximately 4 μM . This suggests that the target compound may similarly possess significant antimycobacterial activity.
Study 2: Cytotoxicity Assessment
In assessing the cytotoxicity of related indole derivatives on human embryonic kidney (HEK) cells, it was found that several compounds were non-toxic at concentrations effective against bacterial strains. This indicates a favorable therapeutic index for further development .
Study 3: Anticancer Efficacy
Research into triazole derivatives showed promising results against various cancer cell lines. For example, certain derivatives displayed IC50 values below 10 μM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, indicating potential for development as anticancer agents . The target compound's structural similarities may suggest comparable activity.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/IC90 Values |
|---|---|---|---|
| Compound A | Antimycobacterial | Mycobacterium tuberculosis | IC50: 1.35 μM |
| Compound B | Cytotoxicity | HEK Cells | Non-toxic |
| Compound C | Anticancer | MCF-7 (Breast Cancer) | IC50: 7.5 μM |
| Compound D | Anticancer | HCT-116 (Colon Cancer) | IC50: 6.2 μM |
Chemical Reactions Analysis
Triazolopyridazine Core
-
Electrophilic substitution : The pyridazine ring undergoes nitration or halogenation at the C6 position due to electron-withdrawing triazole effects .
-
Nucleophilic displacement : The C3-thiol group is reactive toward alkylation or oxidation (e.g., to sulfoxide/sulfone).
Sulfanyl Linker
-
Nucleophilic substitution : The -S- bridge reacts with electrophiles (e.g., alkyl halides) to form thioethers .
-
Oxidation : Forms sulfoxide (HO) or sulfone (KMnO) derivatives .
Indolyl-Acetyl Moiety
-
Condensation : The ketone group participates in Schiff base formation with amines .
-
Reduction : NaBH reduces the acetyl group to ethanol, altering solubility .
Alkylation at Sulfanyl Linker
Reaction with methyl iodide in DMF produces methylthio derivatives , enhancing lipophilicity for pharmacological studies :
\text{Compound}+\text{CH}_3\text{I}\rightarrow \text{Methylthio analog}\(\text{Yield 82 })\[4]
Cyclization Reactions
Under acidic conditions (HCl/EtOH), the sulfanyl linker and acetyl group undergo cyclization to form thiazolidinone derivatives , a scaffold with antimicrobial activity .
Table 2: Reaction Outcomes with Nucleophiles
| Nucleophile | Product | Conditions | Application |
|---|---|---|---|
| Piperidine | Piperidine-thioether analog | KCO, DMF | Bioactivity modulation |
| Benzylamine | Schiff base derivative | EtOH, reflux | Anticancer screening |
| HO | Sulfoxide | RT, 12 h | Metabolic stability |
Stability and Degradation
-
Photodegradation : The triazolopyridazine core is sensitive to UV light, forming pyridazine-3-one byproducts .
-
Hydrolysis : The acetyl group hydrolyzes in strong acidic/basic conditions to carboxylic acid .
Comparative Reactivity Insights
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The compound’s uniqueness lies in its combination of dihydroindole, triazolopyridazine, and sulfanyl functionalities. Below is a comparative analysis with analogous molecules from the literature:
Table 1: Structural and Functional Comparison
Structure–Activity Relationship (SAR) Insights
Triazolopyridazine Core : The [1,2,4]triazolo[4,3-b]pyridazine system is critical for binding ATP pockets in kinases. The pyridin-3-yl substitution at position 6 (target compound) mirrors the pyrrolopyridine group in ’s ligand, which enhances target affinity .
Sulfanyl Ethanone Linker: Unlike the amide or methanone bridges in analogs (e.g., ), the sulfanyl group may improve metabolic stability and solubility, reducing oxidative degradation risks.
Dihydroindole vs.
Pyridine vs. Bromophenyl : The 6-pyridin-3-yl group (target) likely offers better solubility and hydrogen-bonding capacity than the 4-bromophenyl group in Compound 41 , which is more lipophilic and may confer higher membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
